Receptor Binding Affinity: Felcisetrag vs. Prucalopride, Velusetrag, and Naronapride
Felcisetrag demonstrates the highest reported binding affinity for human recombinant 5-HT4(c) receptors among clinically evaluated 5-HT4 agonists. Its pKi of 9.4 (Ki ≈ 0.4 nM) [1] exceeds that of prucalopride (pKi 8.6 for 5-HT4a; 8.1 for 5-HT4b) [2], velusetrag (pKi 7.7) , and is numerically higher than naronapride (Ki 1.4 nM, equivalent to pKi ≈ 8.85) . This translates to approximately 6- to 50-fold higher affinity compared to these alternatives, depending on the comparator and receptor isoform.
| Evidence Dimension | Receptor binding affinity (pKi) for human 5-HT4 receptor |
|---|---|
| Target Compound Data | pKi = 9.4 (Ki ≈ 0.4 nM) for human 5-HT4(c) |
| Comparator Or Baseline | Prucalopride: pKi 8.6 (5-HT4a), 8.1 (5-HT4b); Velusetrag: pKi 7.7; Naronapride: Ki 1.4 nM (pKi ≈ 8.85) |
| Quantified Difference | Felcisetrag has ~6.3-fold higher affinity vs. prucalopride (5-HT4a), ~20-fold vs. prucalopride (5-HT4b), ~50-fold vs. velusetrag, and ~3.5-fold vs. naronapride. |
| Conditions | Radioligand binding assays using human recombinant 5-HT4 receptor isoforms expressed in HEK-293 cells. |
Why This Matters
Higher receptor affinity enables the use of lower compound concentrations in vitro, reducing the risk of off-target effects and solvent interference in cell-based assays.
- [1] Beattie DT, et al. Front Pharmacol. 2011;2:25. View Source
- [2] Briejer MR, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001;423(1):71-83. View Source
